5-Methylpiperazine-2-carboxylic acid chemical structure and properties
5-Methylpiperazine-2-carboxylic acid chemical structure and properties
Executive Summary
5-Methylpiperazine-2-carboxylic acid (5-MPCA) represents a privileged scaffold in modern medicinal chemistry, serving as a conformationally constrained non-proteinogenic amino acid. Distinguished by its dual nitrogen functionality and chiral centers at the C2 and C5 positions, this molecule offers unique vectors for diversification in fragment-based drug discovery (FBDD) and peptidomimetic design.
This guide analyzes the structural dynamics, synthetic pathways, and physicochemical properties of 5-MPCA, with a specific focus on stereochemical control—the critical factor governing its utility in high-affinity ligand design.
Chemical Identity & Stereochemical Analysis[1][2]
Nomenclature and Core Structure
The piperazine ring acts as a rigid template. In 5-MPCA, the carboxylic acid at C2 and the methyl group at C5 create a 1,4-relationship across the heterocyclic ring. This substitution pattern introduces two chiral centers, resulting in four possible stereoisomers: two cis forms and two trans forms.
DOT Diagram 1: Structural Numbering & Stereochemistry
Caption: Core numbering of the piperazine ring and the thermodynamic relationship between cis and trans isomers.
Conformational Analysis (The "Expert" Insight)
The stability of 5-MPCA isomers is dictated by A-values (conformational free energy).
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Trans-Isomer ((2R,5S) or (2S,5R)): In the chair conformation, the trans relationship allows both the C2-carboxyl and C5-methyl groups to occupy equatorial positions. This minimizes 1,3-diaxial interactions, making the trans isomer the thermodynamic product.
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Cis-Isomer ((2R,5R) or (2S,5S)): The cis configuration forces one substituent into an axial position. While less stable thermodynamically, the cis isomer is often highly sought after in peptidomimetics to induce specific turn geometries (e.g.,
-turns) that mimic proline.
Physicochemical Properties
The molecule exists as a zwitterion in neutral aqueous solution.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 144.17 g/mol | |
| CAS (Pyrazine Precursor) | 5521-55-1 | 5-methylpyrazine-2-carboxylic acid |
| CAS (Boc-Ester) | 252990-05-9 | (R)-1-Boc-piperazine-2-carboxylic acid methyl ester |
| pKa 1 (Carboxyl) | ~2.2 | Protonated acid |
| pKa 2 (N1 Amine) | ~5.6 | Proximal to electron-withdrawing COOH |
| pKa 3 (N4 Amine) | ~9.6 | Distal amine, typical secondary amine basicity |
| LogP | -1.5 to -2.0 | Highly hydrophilic |
Synthetic Methodologies
Synthesis is typically approached via two primary routes: ring reduction of pyrazines or cyclization of chiral amino acid precursors.
DOT Diagram 2: Synthetic Workflows
Caption: Comparison of industrial reduction route vs. laboratory-scale stereoselective synthesis.
Critical Synthetic Nuance:
When using Route A (Hydrogenation) , the choice of solvent and catalyst influences the cis/trans ratio.
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Acidic Media (AcOH): Protonation of the pyrazine nitrogens facilitates reduction but often leads to mixtures.
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Base Equilibration: If the cis isomer is obtained kinetically, heating in basic methanol can epimerize the C2 center to the thermodynamically stable trans form (diequatorial).
Applications in Drug Discovery[5]
Peptidomimetics
5-MPCA is a "Proline Chimera." It restricts the conformational flexibility of the peptide backbone (
-
Turn Induction: The cis-5-MPCA isomer is particularly effective at inducing Type II
-turns in peptide chains, stabilizing bioactive conformations for GPCR binding. -
Proteolytic Stability: Incorporating the piperazine ring protects the adjacent amide bonds from enzymatic hydrolysis by proteases.
Fragment-Based Drug Discovery (FBDD)
The scaffold serves as a high-Fsp3 (fraction of sp3 carbons) building block.
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Vector 1 (N1): Ideal for sulfonylation or arylation (SNAr) to attach lipophilic tails.
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Vector 2 (N4): often used for reductive amination or amide coupling to solubilizing groups.
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Vector 3 (COOH): The "warhead" attachment point or anchor for H-bonding interactions.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of Methyl 5-methylpiperazine-2-carboxylate (Trans-enriched) via Pyrazine Reduction.
Safety: Hydrogen gas is highly flammable. Pyrazine derivatives can be irritants. Work in a fume hood.
Protocol Steps
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Preparation: Dissolve 5-methylpyrazine-2-carboxylic acid (10.0 mmol) in Methanol (50 mL).
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Catalyst Loading: Add 5% Rh/C or PtO2 (5 mol%) under an inert Nitrogen atmosphere.
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Why: Rhodium often allows milder conditions than Palladium for pyrazine rings.
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Acidification: Add conc. HCl (22.0 mmol, 2.2 eq).
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Causality: Protonating the pyrazine renders the ring electron-deficient, facilitating hydride attack. It also traps the product as the salt, preventing amine oxidation.
-
-
Hydrogenation: Seal in a Parr shaker or autoclave. Pressurize to 50 psi H2 . Agitate at RT for 12-24 hours .
-
Monitoring: Monitor via TLC (n-Butanol/AcOH/H2O 4:1:1). Stain with Ninhydrin (product turns blue/purple).
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Validation: Disappearance of UV-active pyrazine spot indicates reaction completion.
-
-
Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the dihydrochloride salt.
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Esterification (Optional for purification): Reflux the crude salt in dry Methanol/HCl for 4 hours.
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Validation: This converts the acid to the methyl ester, which can be easily purified via column chromatography or recrystallization, separating diastereomers.
-
References
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PubChem. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid (Precursor Data).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]
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Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]
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Khalili, F., et al. (2009).[2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data.[2][3] Retrieved February 19, 2026, from [Link]
